molecular formula C12H11ClN2O2S B1425007 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-61-4

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1425007
CAS No.: 1283109-61-4
M. Wt: 282.75 g/mol
InChI Key: FAOMMPXSWHEYSV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a chloro group at position 6 and a methyl group at position 4, linked to an azetidine-3-carboxylic acid moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding . The azetidine-carboxylic acid group enhances solubility and provides a handle for hydrogen bonding, which is critical for interactions with biological targets.

Properties

IUPAC Name

1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMMPXSWHEYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 6-chloro-4-methyl-1,3-benzothiazole with azetidine and carboxylic acid derivatives. The general synthesis pathway includes:

  • Preparation of Benzothiazole Derivative : The starting material is synthesized from 4-chloroaniline and potassium thiocyanate.
  • Formation of Azetidine Derivative : The benzothiazole derivative is then reacted with azetidine and chloroacetyl chloride under controlled conditions to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

Antidiabetic Activity

A study highlighted the hypoglycemic effects of benzothiazole derivatives, including this compound, in streptozotocin-induced diabetic models. The results indicated significant reductions in blood glucose levels, suggesting potential use in diabetes management .

Anticancer Properties

Research has shown that compounds containing the benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The cytotoxicity was assessed using the MTT assay, revealing moderate antiproliferative activity with IC50 values indicating effectiveness against HL-60 cells .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 Value (μM) Reference
AntidiabeticSTZ-induced diabetic ratsNot specified
AnticancerNCI H292Not specified
HL-6019.0
HT29Not specified

Case Studies

Several case studies have investigated the biological implications of this compound:

  • Hypoglycemic Effects : In vivo studies demonstrated that administration of the compound resulted in a significant decrease in blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent .
  • Cytotoxic Evaluation : A series of synthesized benzothiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The compound exhibited promising results, particularly against HL-60 cells, suggesting a mechanism that may involve oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related azetidine-3-carboxylic acid derivatives, highlighting differences in heterocyclic cores, substituents, and physicochemical properties.

Compound Name Heterocycle Core Substituents Molecular Formula Molecular Weight Key Properties/Activity Source/CAS/Ref
Target Compound Benzothiazole 6-Cl, 4-Me C₁₂H₁₁ClN₂O₂S 294.75 High solubility (carboxylic acid) -
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Benzothiazole 4-F C₁₁H₉FN₂O₂S 252.26 Improved metabolic stability (F-substituent) 1283108-55-3
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid Pyridine 6-Cl (pyridine), CH₂ linker C₁₀H₁₁ClN₂O₂ 238.66 Lower lipophilicity (pyridine vs. benzothiazole) 1289385-98-3
CHEMBL1672569 Benzothiazole 5-(4-Cl-benzyl), 3-F-phenyl C₂₅H₂₀ClFN₂O₂S 466.95 High molecular weight; GPCR modulation CHEMBL1672569
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid Pyrimidine 6-Cl, 2-SMe C₉H₁₀ClN₃O₂S 259.71 Enhanced π-stacking (pyrimidine core) 1289384-70-8

Key Observations:

Pyrimidine-based analogs (e.g., CAS 1289384-70-8) may offer improved metabolic stability due to sulfur substitution .

Substituent Effects :

  • Chloro substituents (6-Cl in target compound vs. 4-Cl in CHEMBL1672569) influence steric and electronic properties, affecting binding to hydrophobic pockets .
  • Fluorine substitution (e.g., CAS 1283108-55-3) enhances metabolic stability and bioavailability .

CHEMBL1672569 demonstrates activity against sphingosine 1-phosphate receptors (S1PRs), suggesting benzothiazole-azetidine hybrids are promising for immunomodulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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